molecular formula C17H16N2O2 B6576567 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 84587-29-1

3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6576567
CAS No.: 84587-29-1
M. Wt: 280.32 g/mol
InChI Key: DJIKGBZAXPPIPV-UHFFFAOYSA-N
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Description

3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Future Directions

The future directions in the research of quinazoline and quinazolinone derivatives could involve the development of novel compounds with potent biological activity, as well as further investigation of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of aniline derivatives with ethyl glyoxalate, followed by cyclization. One common method includes the Povarov imino-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The reaction is catalyzed by CuI (30 mol%), K₂CO₃ (2.5 equiv), and Bu₄NBr (1 equiv) at 80°C for 16-24 hours in CH₃CN .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions and phase-transfer catalysis are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique structure, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research .

Properties

IUPAC Name

3-benzyl-1-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-18-15-11-7-6-10-14(15)16(20)19(17(18)21)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIKGBZAXPPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321619
Record name ST51000521
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84587-29-1
Record name NSC378726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51000521
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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